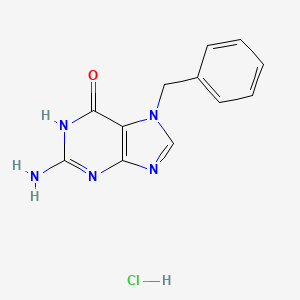

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride

Description

Nomenclature and Classification

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride is systematically classified under multiple nomenclature systems, reflecting its complex chemical structure and research importance. The compound bears the Chemical Abstracts Service registry number 20755-15-1, providing unambiguous identification within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 2-amino-7-benzyl-7H-purin-6-ol hydrochloride.

The molecular formula C12H12ClN5O indicates the presence of twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom, yielding a molecular weight of 277.71 grams per mole. The compound exists as a hydrochloride salt, formed through the protonation of the basic nitrogen centers within the purine framework by hydrochloric acid. This salt formation significantly influences the compound's physical properties and chemical behavior in various research applications.

Alternative nomenclature includes 7-benzylguanine hydrochloride and 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)- (hydrochloride)(1:1). The compound is also referenced under various catalog numbers across chemical suppliers, including ChemScene identification CS-M2676. The systematic naming reflects the structural modifications made to the parent guanine molecule, specifically the benzyl substitution at the N7 position and the formation of the hydrochloride salt.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 20755-15-1 |

| Molecular Formula | C12H12ClN5O |

| Molecular Weight | 277.71 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-amino-7-benzyl-7H-purin-6-ol hydrochloride |

| InChI Key | NFEPYUIHMLLXRO-UHFFFAOYSA-N |

Historical Context of Discovery and Development

The development of this compound emerged from systematic investigations into purine derivatives capable of modulating DNA repair mechanisms. Historical research into O6-alkylguanine-DNA alkyltransferase inhibitors led to the exploration of various benzylated guanine analogs. The compound represents part of a broader research initiative aimed at understanding how structural modifications to purine bases affect their interactions with DNA repair enzymes.

Early investigations by Pegg and colleagues demonstrated that benzyl-substituted guanine derivatives could serve as effective substrates for O6-alkylguanine-DNA alkyltransferase, leading to the enzyme's inactivation through covalent modification. These foundational studies established the importance of the benzyl group positioning and the specific chemical environment required for effective enzyme interaction. The development of the hydrochloride salt form followed standard pharmaceutical chemistry practices for improving compound stability and handling characteristics.

The compound's synthesis methodology has evolved through multiple research groups, with refinements in reaction conditions and purification techniques. Contemporary synthetic approaches utilize pivaloyloxymethyl protection strategies during intermediate steps, followed by systematic deprotection to yield the final product. These synthetic developments reflect ongoing efforts to optimize both yield and purity for research applications.

Research documentation indicates that the compound has been commercially available through specialized chemical suppliers since the early 2000s, facilitating its adoption in various research laboratories. The standardization of synthesis protocols and quality control measures has ensured consistent availability for scientific investigations.

Relationship to Purine Derivatives

This compound belongs to the extensive family of purine derivatives, sharing fundamental structural features with naturally occurring purines while incorporating specific synthetic modifications. The compound's core purine ring system consists of a fused pyrimidine-imidazole bicyclic structure, characteristic of all purine-based molecules. The 2-amino group and 6-oxo functionality directly correspond to those found in guanine, establishing this compound as a guanine analog.

The benzyl substitution at the N7 position represents a significant departure from natural purines, introducing aromatic character and increased molecular bulk that influences the compound's biological interactions. Comparative analysis with related compounds reveals that the 7-benzyl modification is crucial for specific enzyme interactions, distinguishing this derivative from simpler alkyl-substituted analogs such as 7-methylguanine. The presence of the benzyl group creates unique steric and electronic environments that affect binding affinities and reaction kinetics.

Related compounds within the benzylguanine family include O6-benzylguanine, which differs in the position of benzyl attachment. While O6-benzylguanine features benzyl substitution at the oxygen atom of the 6-position, this compound maintains the benzyl group at the N7 nitrogen. This positional difference significantly impacts the compounds' chemical reactivity and biological activities.

The compound also shares structural relationships with other synthetic purine derivatives used in research, including various caged benzylguanine analogs developed for controlled release applications. These related compounds incorporate additional functional groups designed to provide temporal or spatial control over biological activity, demonstrating the versatility of the purine scaffold for chemical modification.

| Compound | Structural Feature | Molecular Weight |

|---|---|---|

| This compound | N7-benzyl substitution | 277.71 g/mol |

| O6-benzylguanine | O6-benzyl substitution | 241.25 g/mol |

| 7-methylguanine | N7-methyl substitution | 165.15 g/mol |

| Guanine | Unsubstituted | 151.13 g/mol |

Significance in Chemical Research

This compound holds substantial importance in contemporary chemical research, particularly in studies examining DNA repair mechanisms and purine-protein interactions. The compound serves as a valuable chemical tool for investigating O6-alkylguanine-DNA alkyltransferase function, providing researchers with a means to selectively modulate enzyme activity in controlled experimental systems. This capability has proven essential for understanding the role of DNA repair proteins in cellular protection against alkylating agents.

Research applications extend beyond basic biochemistry to include studies of structure-activity relationships within purine-based enzyme inhibitors. The compound's well-defined chemical structure and predictable behavior make it an ideal reference standard for comparative studies involving related purine derivatives. Investigators have utilized this compound to establish baseline measurements for enzyme inhibition assays and to validate experimental methodologies.

The development of synthetic methodologies for producing this compound has contributed to advances in purine chemistry more broadly. Synthetic routes developed for this compound have been adapted for preparing related analogs, demonstrating the compound's role as a platform for further chemical exploration. The refinement of protection and deprotection strategies during synthesis has influenced approaches to other complex purine derivatives.

Contemporary research increasingly focuses on the compound's utility in developing caged or triggered-release systems. These investigations explore how chemical modifications can temporarily mask biological activity, allowing for precise temporal control in experimental systems. Such research has implications for understanding enzyme kinetics and for developing tools that enable sophisticated experimental designs.

The compound's commercial availability and standardized synthesis protocols have facilitated collaborative research efforts across multiple institutions. This accessibility has accelerated research progress and enabled larger-scale studies that would not be feasible with laboratory-synthesized materials. The establishment of quality control standards and analytical methods for this compound has also contributed to the broader field of analytical chemistry focused on purine derivatives.

Properties

IUPAC Name |

2-amino-7-benzyl-1H-purin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O.ClH/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,13,15,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEPYUIHMLLXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that guanine, a compound with a similar structure, plays a crucial role in the formation of dna and rna .

Mode of Action

Guanine is known to assemble into square-planar groups that resemble macrocycles, where the bases interact via hydrogen bonds .

Biochemical Pathways

In dna and rna, stretches of guanine bases are reported to form stable four-stranded helices in the presence of sodium or potassium ions .

Pharmacokinetics

It is known that guanine is soluble in hydrochloric acid .

Result of Action

Guanine is known to play a crucial role in the formation of dna and rna, which are essential for all known forms of life .

Action Environment

It is known that guanine is soluble in hydrochloric acid , suggesting that the compound’s action may be influenced by the pH of its environment.

Biological Activity

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride, with the CAS number 20755-15-1, is a purine derivative that has garnered attention for its potential biological activities. This compound is known for its structural similarity to nucleobases and has been investigated for various pharmacological properties, including antitumor and antiviral activities.

The molecular formula for this compound is CHClNO, with a molecular weight of 277.71 g/mol. The compound features a complex structure conducive to interactions with biological targets, characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 277.71 g/mol |

| Molecular Formula | CHClNO |

| XLogP3 | -1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 96.2 Ų |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed an IC value indicating cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- Cytotoxicity Assay : In vitro assays revealed that the compound inhibited cell growth in MDA-MB-231 cells with an IC of approximately 5 μM. Morphological changes consistent with apoptosis were observed at this concentration.

- Mechanism of Action : Further investigations indicated that the compound induces apoptosis through caspase activation, specifically enhancing caspase-3 activity by up to 1.5 times at concentrations around 10 μM. Cell cycle analysis showed a significant arrest in the G2/M phase, indicating its role in disrupting normal cell division.

Antiviral Activity

In addition to its antitumor effects, preliminary studies suggest that this compound may possess antiviral properties. The compound has been evaluated for its ability to inhibit viral replication in cell cultures.

Research Findings

A study focusing on its antiviral activity reported that the compound inhibited the replication of certain RNA viruses at micromolar concentrations. The mechanism appears to involve interference with viral RNA synthesis, although further research is needed to elucidate this pathway fully.

Summary of Biological Activities

| Activity Type | Target Cells | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |

| Antiviral | Various RNA viruses | TBD | Inhibits viral RNA synthesis |

Scientific Research Applications

Antitumor Activity

Research indicates that 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride exhibits significant antitumor properties. Studies have shown its effectiveness against various cancer cell lines:

- MDA-MB-231 (Breast Cancer): Demonstrated cytotoxicity at low concentrations.

- HepG2 (Liver Cancer): Exhibited potent inhibitory effects on cell proliferation.

The compound's mechanism of action is believed to involve interference with nucleic acid synthesis, similar to other purine analogs, which can disrupt cancer cell growth and survival.

Antiviral Properties

In addition to its antitumor effects, this compound has been investigated for antiviral activities. Preliminary studies suggest it may inhibit viral replication by mimicking nucleobases involved in RNA and DNA synthesis. This characteristic positions it as a potential candidate for developing antiviral therapies against various viruses.

Biochemical Research

Due to its structural similarity to guanine, this compound is utilized in biochemical studies focusing on nucleic acid interactions. It aids in understanding the formation of stable four-stranded helices in the presence of ions, which is crucial for DNA and RNA stability and function.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against several cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, particularly in breast and liver cancer cells. The study concluded that further investigation into its mechanism could yield valuable insights for cancer therapy development.

Case Study 2: Antiviral Mechanism Exploration

Another research project focused on the antiviral properties of this compound. The researchers found that the compound effectively inhibited viral replication in vitro, suggesting a potential role as a therapeutic agent in viral infections. The study emphasized the need for clinical trials to establish efficacy and safety profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The benzyl group in the target compound significantly increases molecular weight and lipophilicity compared to guanine hydrochloride and the methyl-substituted analog. This may enhance its ability to cross lipid membranes but reduce aqueous solubility .

- Guanine hydrochloride serves as the base structure; its lack of a 7-substituent results in simpler synthesis and broader biological relevance as a nucleobase .

- The methyl-substituted analog (CAS 786693-71-8) shares a closer structural similarity but offers improved solubility due to the smaller, less hydrophobic methyl group .

- Acyclovir EP Impurity D incorporates a polar (2-hydroxyethoxy)methyl group, balancing lipophilicity and water solubility, making it relevant in antiviral drug development .

Preparation Methods

Benzylidene Acetal Formation (Key Intermediate Synthesis)

- Starting Material: Ganciclovir or a structurally related purine derivative.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dimethylacetamide; DMSO preferred for better solubility and reaction rate.

- Reagents: Benzaldehyde or benzaldehyde dimethyl acetal (preferred) as the benzylating agent.

- Catalyst: Acid catalyst such as p-toluenesulfonic acid (preferred), sulfuric acid, camphorsulfonic acid, zinc chloride, or tin chloride.

- Conditions: Heating at 70–80°C for 12–18 hours under acidic conditions.

- pH Adjustment: After reaction completion, neutralize or mildly basify the reaction mixture to pH 7.5–8.5 using triethylamine or sodium hydroxide.

- Isolation: Cool reaction mixture, dilute with ethyl acetate, and precipitate product by adding demineralized water (10–20 volumes).

- Washing: Remove excess benzaldehyde with toluene at 55–65°C.

- Purification: Recrystallize from water or water-organic solvent mixtures (ethanol preferred) under alkaline conditions (pH 9–11).

Reduction to Benzylated Hydroxy Purine

- Reagents: Aluminum chloride (AlCl3) and sodium borohydride (NaBH4) in tetrahydrofuran (THF) or THF/dichloromethane mixture.

- Molar Ratios: AlCl3 and NaBH4 used in 3:1 to 8:1 molar ratio relative to starting material.

- Temperature: 0–10°C, preferably 2–8°C.

- Water Addition: Small amounts of water added periodically to facilitate reaction.

- Quenching: With methanol and demineralized water.

- Isolation: Filtration of precipitate.

- Purification: Recrystallization under alkaline conditions (pH 9–11) from water or water-organic solvent mixtures.

Formation of Hydrochloride Salt

- Method: After purification, the free base is converted to hydrochloride salt by treatment with aqueous hydrochloric acid (3N HCl).

- Isolation: Precipitation and filtration.

- Drying: Under vacuum at 75–85°C.

Reaction Conditions and Parameters Table

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | pH Range | Solvent(s) | Notes |

|---|---|---|---|---|---|---|

| Benzylidene acetal formation | Benzaldehyde dimethyl acetal, p-TsOH catalyst | 70–80 | 12–18 | 7.5–8.5 | DMSO (preferred) | Acid catalyzed, neutralize after reaction |

| Reduction to benzylated hydroxy purine | AlCl3, NaBH4, THF/DCM mixture | 2–8 | Until completion | 9–11 | THF/DCM | Water added periodically, quench with MeOH/H2O |

| Purification and salt formation | 3N HCl for salt formation | Ambient | 1–2 | Acidic | Water, ethanol (for recrystallization) | Vacuum drying at 75–85°C |

Research Findings and Process Advantages

- Use of DMSO as solvent significantly improves solubility and reduces reaction time compared to DMF.

- The benzylidene acetal intermediate is stable under alkaline conditions yet reactive enough for subsequent transformations.

- The acid-catalyzed acetal formation is efficient and yields high purity intermediate without extensive side reactions.

- The reduction step using AlCl3/NaBH4 is effective at low temperatures, minimizing by-products.

- The hydrochloride salt formation enhances compound stability and facilitates isolation.

- The described process avoids cumbersome chromatographic separations, favoring industrial scalability.

- The overall synthetic route provides a cost-effective, high-yield, and high-purity method suitable for pharmaceutical intermediate production.

Summary Table of Key Intermediates and Products

| Compound Name | Description | Role in Synthesis |

|---|---|---|

| 2-Amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one | Benzylidene acetal intermediate | Precursor for benzylated purine |

| 2-Amino-9-((1-(benzyloxy)-3-hydroxypropan-2-yloxy)methyl)-1H-purin-6(9H)-one | Reduced benzylated hydroxy intermediate | Intermediate before salt formation |

| 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride | Final hydrochloride salt product | Target compound |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride in a laboratory setting?

- Methodology : Purine derivatives like this compound are typically synthesized via cyclocondensation reactions between substituted guanidines and carbonyl intermediates. For example, benzyl-substituted analogs may involve nucleophilic substitution at the 7-position of the purine scaffold, followed by HCl salt formation . Key steps include:

- Use of anhydrous conditions to prevent hydrolysis.

- Purification via recrystallization (e.g., methanol/water mixtures) to isolate the hydrochloride salt.

- Characterization by melting point (≥300°C, as per thermal stability data) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity.

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm; aromatic protons) .

- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: 187.59 g/mol) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C5H6ClN5O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.